molecular formula C17H14F3N3O8 B2885719 2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;2,2,2-trifluoroacetic acid CAS No. 2377032-39-6

2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2885719
CAS No.: 2377032-39-6
M. Wt: 445.307
InChI Key: DVLANAHULWVZNM-UHFFFAOYSA-N
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Description

Chemical Identity: The compound, commonly referred to as Thalidomide-NH-CH₂-COOH (CAS: 927670-97-1), is a cereblon (CRBN)-targeting ligand with the molecular formula C₁₅H₁₃N₃O₆ and a molecular weight of 331.28 g/mol . It consists of a thalidomide-derived isoindoline-1,3-dione core linked to a glycine moiety via an amino group. The trifluoroacetic acid (TFA) salt form enhances solubility and stability .

Role in PROTACs:
As a CRBN ligand, it recruits E3 ubiquitin ligase to enable proteasomal degradation of target proteins. Its terminal carboxylic acid allows conjugation to target-binding warheads through polyethylene glycol (PEG) or alkyl linkers, forming proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name

2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6.C2HF3O2/c19-10-5-4-9(13(22)17-10)18-14(23)7-2-1-3-8(12(7)15(18)24)16-6-11(20)21;3-2(4,5)1(6)7/h1-3,9,16H,4-6H2,(H,20,21)(H,17,19,22);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLANAHULWVZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Its physical form as a powder suggests that it could be administered in several ways, potentially influencing its bioavailability.

Biological Activity

The compound 2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid; 2,2,2-trifluoroacetic acid is a complex organic molecule that exhibits various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure. It comprises a dioxopiperidine moiety linked to an isoindole structure, which is modified with an aminoacetic acid group and trifluoroacetic acid.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₄H₁₀F₃N₂O₆
Molecular Weight302.24 g/mol
CAS Number1547163-38-1
Purity>98% (HPLC)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been studied for its potential as a PROTAC (Proteolysis Targeting Chimeras) , which are designed to selectively degrade target proteins within cells. The incorporation of the dioxopiperidine structure enhances its binding affinity to the Cereblon protein, a key component in the ubiquitin-proteasome system.

Therapeutic Applications

  • Cancer Treatment : The compound shows promise in targeting oncogenic proteins for degradation, thus potentially inhibiting tumor growth.
  • Neurological Disorders : Due to its structural similarity to thalidomide analogs, it may have applications in treating conditions like multiple myeloma and other cancers.

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that this compound effectively induces degradation of specific oncogenic proteins in cultured cancer cells. For instance, a study highlighted its ability to reduce levels of the BCL-2 protein, which is often overexpressed in various cancers.
  • Animal Models : In murine models of cancer, administration of this compound resulted in significant tumor regression compared to control groups, indicating its potential efficacy in vivo.
  • Mechanistic Studies : Detailed mechanistic studies using mass spectrometry have shown that the compound binds selectively to target proteins, leading to their ubiquitination and subsequent degradation.

Toxicological Profile

While the compound exhibits promising therapeutic effects, it also presents certain toxicological concerns. In preliminary studies:

  • Acute Toxicity : Reports indicate harmful effects upon oral ingestion and dermal contact at high concentrations.
  • Safety Profile : Ongoing research aims to establish a comprehensive safety profile through chronic toxicity studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Amino vs. Oxygen Linkers

Compound A : 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy acetic acid
  • Structural Difference: Replaces the amino group with an ether (O-linked) bridge .
  • Synthesis : Prepared via nucleophilic aromatic substitution (e.g., with fluorinated intermediates) or ester hydrolysis .
  • Properties: Higher lipophilicity due to the absence of a polar amino group. Used in PROTACs targeting tissue transglutaminase (TG2) and SHP2 phosphatase .
  • Performance: Demonstrates comparable CRBN binding but reduced cellular uptake in some assays compared to amino-linked analogs .
Compound B : 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)thio acetamide
  • Structural Difference: Substitutes the amino group with a thioether (S-linked) moiety .
  • Properties: Enhanced metabolic stability due to sulfur’s resistance to enzymatic cleavage. Used in anticancer thalidomide analogs but shows lower CRBN engagement than amino-linked derivatives .

Linker Modifications

Compound C : 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-N-(2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl)acetamide
  • Structural Difference : Incorporates a PEG linker for improved solubility .
  • Application : Enhances PROTAC efficacy in degrading oncoproteins like BRD4 (e.g., dBET57) .
Compound D : 2-(2-(2-Chloroethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide
  • Structural Difference : Contains a chloroethyl linker for click chemistry modifications .

Salt Forms and Stability

Target Compound (TFA Salt) :
  • Solubility : >10 mM in DMSO due to TFA counterion .
  • Stability : Requires storage at -20°C to prevent decomposition .
Analog (Formate Salt) : N-(6-Aminohexylbiguanide)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide formate
  • Solubility : Lower in organic solvents, necessitating aqueous-formic acid gradients for purification .
  • Stability : Less sensitive to hydrolysis than TFA salts but prone to aggregation .

Key Findings :

  • Amino-linked derivatives exhibit superior CRBN engagement and lower DC₅₀ values compared to O- or S-linked analogs .
  • TFA salt forms generally outperform formate or hydrochloride salts in solubility-driven applications .

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for preparing 2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid , and how can intermediates be verified? A: The synthesis typically involves multi-step protocols, including:

  • Amide coupling : Reacting 2,6-dioxopiperidin-3-yl derivatives with activated isoindole-1,3-dione intermediates under peptide coupling conditions (e.g., HATU or EDCI) .
  • Trifluoroacetic acid (TFA) salt formation : Final purification via acid-mediated crystallization .
    Verification methods :
  • NMR spectroscopy : Confirm regioselectivity of the aminoacetic acid linkage (e.g., δ 4.2–4.5 ppm for CH₂ adjacent to the amide) .
  • HPLC-MS : Monitor reaction progress and purity (>95% by UV/ELSD) .

Advanced Mechanistic Studies

Q: How can researchers investigate the hydrolytic stability of the 1,3-dioxoisoindol moiety under physiological conditions? A:

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C and analyze degradation products via LC-MS .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life stability under storage conditions .
    Example data :
pHHalf-life (hours)Major Degradation Product
212.5Isoindole-1-carboxylic acid
7.448.3Intact compound

Biological Activity Profiling

Q: What methodologies are suitable for evaluating the compound’s interaction with ubiquitin-proteasome pathways (given its dioxopiperidine core)? A:

  • Cellular assays : Measure proteasome inhibition in multiple myeloma cell lines (e.g., RPMI-8226) using fluorogenic substrates (e.g., Z-LLE-AMC) .
  • Surface plasmon resonance (SPR) : Quantify binding affinity to proteasomal subunits (e.g., PSMB5) .
    Key findings :
  • IC₅₀ values in the nanomolar range (e.g., 12 nM for RPMI-8226) suggest potent activity .

Computational Modeling

Q: How can molecular dynamics (MD) simulations optimize the compound’s binding to cereblon (CRBN) E3 ligase? A:

  • Docking studies : Use AutoDock Vina to predict binding poses of the dioxopiperidine ring in CRBN’s hydrophobic pocket .
  • Free-energy calculations : Apply MM/GBSA to rank derivatives based on ΔG binding .
    Critical parameters :
  • Hydrogen bonding : Interaction between the acetic acid moiety and CRBN’s His353 residue .

Data Contradiction Resolution

Q: How should researchers address discrepancies in reported solubility values (e.g., DMSO vs. aqueous buffers)? A:

  • Standardized protocols : Use nephelometry to measure solubility in PBS (pH 7.4) with 0.1% Tween-80 .
  • Co-solvent approaches : Evaluate DMSO:water gradients (e.g., 10–50% DMSO) for consistency .
    Example resolution :
Solvent SystemSolubility (mg/mL)
100% DMSO45.2
PBS + 0.1% Tween0.8

Advanced Analytical Techniques

Q: What crystallographic methods validate the compound’s stereochemistry at the dioxopiperidine ring? A:

  • Single-crystal X-ray diffraction : Resolve chiral centers using synchrotron radiation (e.g., 0.9 Å resolution) .
  • VCD spectroscopy : Compare experimental and DFT-simulated spectra for enantiomeric confirmation .

Process Optimization

Q: How can membrane technologies improve the scalability of TFA salt purification? A:

  • Nanofiltration : Use 200–500 Da membranes to remove residual TFA and solvents .
  • Continuous crystallization : Optimize anti-solvent addition rates for monodisperse particle formation .

Key Considerations for Researchers

  • Theoretical grounding : Link studies to ubiquitination pathways or CRBN-mediated protein degradation frameworks .

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